1,6-diethyl-3-tosylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-diethyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-15-8-11-18-17(12-15)20(22)19(13-21(18)5-2)25(23,24)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARAEZOMPGSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Quinolinone Synthesis Methodologies
The history of quinoline (B57606), the parent structure of quinolinone, began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgmdpi.com Early synthetic work in the late 19th century laid the groundwork for the diverse methodologies available today. mdpi.com Over the decades, numerous named reactions have been developed to construct the quinoline and quinolinone core, each offering different pathways to substituted derivatives.
Classical methods, many of which are still in use, form the foundation of quinolinone synthesis. iipseries.org The Conrad-Limpach-Knorr reaction, for instance, involves the condensation of anilines with β-ketoesters, which can yield either 4-quinolinones or 2-quinolinones depending on the reaction conditions. preprints.org The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines (the tautomeric form of 4-quinolinones) by reacting anilines with diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov Other foundational methods include the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgiipseries.org
The evolution of these methodologies has been marked by a drive towards greater efficiency, milder reaction conditions, and broader substrate scope. mdpi.com Modern approaches often employ transition-metal catalysis, such as palladium- or copper-catalyzed cyclizations, to construct the quinolinone ring. mdpi.comorganic-chemistry.org These contemporary methods offer significant advantages over classical syntheses, including improved yields and tolerance for a wider array of functional groups, reflecting the ongoing innovation in synthetic organic chemistry. mdpi.com
Table 1: Key Historical Syntheses for the Quinoline/Quinolinone Core
| Reaction Name | Year | Key Reactants | Typical Product |
|---|---|---|---|
| Skraup Synthesis | 1880 | Aniline (B41778), Glycerol (B35011), Sulfuric Acid, Oxidizing Agent | Quinoline |
| Doebner-Miller Reaction | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline |
| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde or Ketone, Methylene (B1212753) Ketone | Substituted Quinoline |
| Conrad-Limpach-Knorr Synthesis | 1886 | Aniline, β-Ketoester | 2- or 4-Quinolinone |
| Camps Quinoline Synthesis | 1899 | o-Acylaminoacetophenone, Hydroxide | 2- or 4-Quinolinone |
| Gould-Jacobs Reaction | 1939 | Aniline, Ethyl Ethoxymethylenemalonate | 4-Hydroxyquinoline (B1666331) |
Significance of the 4 1h Quinolinone Isomer in Contemporary Chemical Research
Among the possible isomers, the quinolin-4-one, also known as 4-quinolone, is the most common and widely studied. mdpi.com This isomer is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com The significance of the 4(1H)-quinolinone core stems largely from its foundational role in the development of quinolone antibiotics. rsc.org The discovery in 1962 that a quinolone derivative, nalidixic acid, possessed antibacterial activity spurred decades of research, leading to the development of highly potent fluoroquinolone drugs. rsc.org
The 4-quinolone structure is an attractive pharmacophore due to its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological and pharmacological properties. mdpi.com Beyond its established role in antibacterial agents, the 4(1H)-quinolinone scaffold has emerged as a versatile platform in drug discovery for other therapeutic areas. Researchers are actively investigating its potential in developing antimalarial, antiviral, and anticancer agents. mdpi.comnih.gov For instance, certain 3-substituted 4-hydroxy-2-quinolinones, which are structurally related, have been explored for a range of therapeutic applications. mdpi.com The continued exploration of this isomer in contemporary research underscores its enduring importance in medicinal chemistry.
Structural Elucidation and Nomenclatural Aspects of 1,6 Diethyl 3 Tosylquinolin 4 1h One
The systematic name "1,6-diethyl-3-tosylquinolin-4(1H)-one" precisely describes the molecule's structure according to IUPAC nomenclature rules. cuyamaca.eduiupac.org The name is deconstructed as follows:
Quinolin-4(1H)-one : This defines the core bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a ketone group at position 4. The "(1H)" indicates that the nitrogen at position 1 bears a hydrogen atom or, in this case, a substituent.
Numbering : According to IUPAC conventions for quinoline (B57606), numbering begins with the nitrogen atom as position 1 and proceeds around the heterocyclic ring first, then through the carbocyclic ring. youtube.comyoutube.com
1,6-diethyl : This indicates the presence of two ethyl (-CH₂CH₃) groups. One is attached to the nitrogen atom at position 1, and the other is attached to the carbon atom at position 6 of the benzene ring.
3-tosyl : This specifies a tosyl (p-toluenesulfonyl, -SO₂C₆H₄CH₃) group attached to the carbon atom at position 3. wikipedia.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiple signals in the δ 7.0-8.5 ppm range corresponding to the quinolinone and tosyl aromatic rings. |
| Ethyl Protons (N-ethyl) | A quartet (CH₂) and a triplet (CH₃) signature, likely around δ 4.0-4.5 ppm for the CH₂. | |
| Ethyl Protons (C6-ethyl) | A quartet (CH₂) and a triplet (CH₃) signature, likely around δ 2.7-3.0 ppm for the CH₂. | |
| Tosyl Methyl Protons | A sharp singlet around δ 2.4 ppm. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the downfield region, likely around δ 170-180 ppm. |
| Aromatic Carbons | Multiple signals in the δ 115-150 ppm range. | |
| Ethyl Carbons | Four distinct signals for the two non-equivalent ethyl groups. | |
| Tosyl Methyl Carbon | A signal around δ 21 ppm. | |
| IR Spectroscopy | C=O Stretch | A strong absorption band around 1620-1650 cm⁻¹. |
| S=O Stretch (sulfonyl) | Two characteristic strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). | |
| C-N and C-C Aromatic Stretches | Multiple bands in the 1600-1400 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion Peak | The [M]+ or [M+H]+ peak corresponding to the exact molecular weight of the compound (C₂₂H₂₃NO₃S). |
Overview of Research Trajectories in Tosyl Substituted Quinolinone Chemistry
Classical and Conventional Approaches to the Quinolinone Core
Several named reactions, developed in the late 19th and early 20th centuries, have become the cornerstone of quinoline and quinolinone synthesis. These methods, while sometimes requiring harsh conditions, are versatile and continue to be fundamental in organic synthesis.
Friedländer Condensation and its Variants for Quinolone Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used method for constructing quinoline rings. organicreactions.orgjk-sci.com The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (another aldehyde or ketone). jk-sci.comresearchgate.net This condensation can be catalyzed by acids or bases, or in some cases, promoted by heat alone. researchgate.net
The reaction typically proceeds through an aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring. quimicaorganica.orgwikipedia.org An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org
Key Features of the Friedländer Synthesis:
| Feature | Description |
| Reactants | o-Aminoaryl aldehydes/ketones and a compound with an α-methylene group. jk-sci.com |
| Catalysts | Acids (e.g., acetic acid, p-toluenesulfonic acid), bases (e.g., sodium hydroxide, pyridine), or Lewis acids. jk-sci.comwikipedia.org |
| Conditions | Often requires heating under reflux in solvents like ethanol (B145695) or methanol. jk-sci.com |
| Products | Substituted quinolines. The substitution pattern is determined by the choice of reactants. |
Variants of the Friedländer synthesis have been developed to improve yields and expand the substrate scope. These modifications often involve the use of different catalysts or reaction conditions to facilitate the condensation and cyclization steps.
Gould-Jacobs Reaction and Adaptations
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.orgmdpi.com
A significant challenge in the classical Gould-Jacobs reaction is the high temperature required for the cyclization step, often exceeding 250 °C, which can lead to side reactions and decomposition. mdpi.com The regioselectivity of the cyclization can also be an issue when using asymmetrically substituted anilines, potentially leading to a mixture of products. mdpi.comd-nb.info Modern adaptations often employ high-boiling inert solvents like mineral oil or diphenyl ether to improve yields, or utilize microwave irradiation to shorten reaction times and improve efficiency. mdpi.comablelab.eu
Conrad-Limpach-Knorr Synthesis for 4-Hydroxyquinolones
The Conrad-Limpach-Knorr synthesis is another classical route to 4-hydroxyquinolines (quinolin-4(1H)-ones). wikipedia.orgquimicaorganica.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of an enamine intermediate, which upon heating, cyclizes to form a 4-hydroxyquinoline (Conrad-Limpach product). preprints.orgscribd.com Conversely, at higher temperatures, the reaction can proceed through a β-ketoanilide intermediate, which cyclizes to a 2-hydroxyquinoline (B72897) (Knorr product). preprints.org
The cyclization step in the Conrad-Limpach synthesis typically requires high temperatures, similar to the Gould-Jacobs reaction. wikipedia.org The use of an inert, high-boiling solvent is often employed to achieve higher yields. wikipedia.org The reaction is versatile and allows for the synthesis of a wide range of substituted 4-hydroxyquinolines.
Pfitzinger Reaction and its Application to Substituted Quinolinones
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.orgwikipedia.org This intermediate then condenses with an aldehyde or ketone to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org
This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position. researchgate.net The substitution pattern on the resulting quinoline is determined by the carbonyl compound used. researchgate.netacs.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxyquinoline-4-carboxylic acids. wikipedia.orgwikipedia.org
Skraup and Doebner-von Miller Quinolone Syntheses
The Skraup and Doebner-von Miller reactions are related methods for the synthesis of quinolines from anilines. acs.org The Skraup synthesis involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline. iipseries.org
The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org This allows for the synthesis of a broader range of substituted quinolines. iipseries.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A proposed mechanism involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of quinolines and quinolinones. nih.govnih.gov These modern approaches aim to reduce the use of harsh reagents, minimize waste, and improve energy efficiency.
Key developments in this area include:
Microwave-assisted synthesis: Microwave irradiation has been shown to significantly accelerate many of the classical quinoline syntheses, such as the Friedländer and Gould-Jacobs reactions. jk-sci.commdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.
Use of green catalysts: Researchers are exploring the use of reusable solid acid catalysts, such as Nafion, to replace traditional acid catalysts in reactions like the Friedländer synthesis. mdpi.com These catalysts are more environmentally benign and can be easily separated from the reaction mixture.
One-pot multicomponent reactions: One-pot syntheses, where multiple reaction steps are carried out in a single vessel without the isolation of intermediates, offer a more efficient and sustainable approach. researchgate.net These methods reduce solvent usage and waste generation.
Transition metal-free synthesis: There is a growing interest in developing synthetic routes to quinolines that avoid the use of transition metal catalysts, which can be toxic and expensive. nih.gov
Use of greener solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of green chemistry approaches to quinoline synthesis. researchgate.net
These modern strategies are continuously being developed and refined, offering more sustainable and efficient pathways to the quinolinone core and its derivatives.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metals are powerful tools in the synthesis of N-heterocycles, enabling the formation of C-C and C-N bonds through various mechanistic pathways. nih.gov Catalysts based on palladium, copper, and iron have been extensively developed for the construction of quinoline and quinolinone frameworks, offering unique advantages in terms of reactivity and selectivity. nih.govrsc.orgijstr.org
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility and functional group tolerance under mild conditions. nih.gov Several palladium-catalyzed strategies have been successfully employed to construct the quinolinone ring system.
One prominent method involves a Heck coupling reaction followed by an acid-mediated cyclization. nih.gov For instance, iodo derivatives of methoxylated pivaloylaminobenzenes react with methyl acrylate (B77674) in the presence of a Pd(OAc)₂ catalyst to form cinnamate (B1238496) intermediates, which then cyclize to yield quinolin-2(1H)-ones. nih.gov Another approach is the direct coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, catalyzed by systems like Pd(OAc)₂/PPh₃, to afford 3-substituted quinolin-2(1H)-ones in good yields. nih.gov
More advanced cascade reactions have also been developed. A one-pot process involving a Pd-catalyzed C–H bond activation/C–C bond formation/cyclization cascade allows for the synthesis of various quinolinone derivatives from simple anilines and acrylates. acs.org This strategy involves the in-situ formation of an amide, followed by C-H activation and subsequent cyclization. acs.org Additionally, palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols and anilines provides an alternative route to quinolines, proceeding without the need for acids or bases as additives. rsc.org These methods exemplify the power of palladium catalysis to rapidly assemble complex heterocyclic structures from readily available starting materials. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Quinolinone Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Heck Coupling / Cyclization nih.gov | Pd(OAc)₂ | Iodo-pivaloylaminobenzenes, Methyl acrylate | Two-step process; good overall yields. nih.gov |
| Coupling-Cyclization nih.gov | Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated carbonyls | Direct formation of 3-substituted quinolin-2(1H)-ones. nih.gov |
| C-H Activation Cascade acs.org | Pd(OAc)₂ | Anilines, Ethyl acrylate | One-pot synthesis via ammonolysis, C-H activation, and cyclization. acs.org |
| Denitrogenative Cascade rsc.org | PdCl₂ | o-Aminocinnamonitriles, Arylhydrazines | Involves sequential denitrogenative addition and intramolecular cyclization. rsc.org |
| Oxidative Cyclization rsc.org | Palladium Catalyst | Aryl allyl alcohols, Anilines | Proceeds without acids, bases, or other additives. rsc.org |
Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for synthesizing quinolinone derivatives. ijstr.orgresearchgate.net Copper-catalyzed reactions often proceed via different mechanisms, providing complementary synthetic routes.
One effective strategy is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, which can be catalyzed by a well-defined and air-stable Cu(II)-pincer complex. ijstr.org This method produces a variety of substituted quinolines in moderate to good yields under aerial conditions from readily available starting materials. ijstr.org Another approach involves a cascade copper-catalyzed intermolecular Ullmann-type C–N coupling followed by an enamine condensation reaction. acs.org This process allows for the synthesis of multisubstituted quinolines from ortho-acylanilines and alkenyl iodides. acs.org
Multi-component reactions (MCRs) catalyzed by copper are particularly efficient for building molecular complexity in a single step. A three-component annulation using 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles has been developed to access functionalized 2-quinolones. nih.gov This modular approach involves a sequence of Sₙ2, Knoevenagel, and C–N bond formation reactions. nih.gov Domino reactions, such as the copper-catalyzed reaction of enaminones with 2-halobenzaldehydes, also provide a pathway to quinoline derivatives through a sequence of aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org
Table 2: Overview of Copper-Catalyzed Quinolinone Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Dehydrogenative Coupling ijstr.org | Cu(II)-pincer complex | 2-Aminobenzyl alcohols, Ketones | Air-stable catalyst; proceeds under aerial conditions. ijstr.org |
| Ullmann C-N Coupling / Condensation acs.org | CuI / DMEDA | ortho-Acylanilines, Alkenyl iodides | Cascade reaction to form multisubstituted quinolines. acs.org |
| Three-Component Annulation nih.gov | Copper Catalyst | 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | Modular, step-economic approach to functionalized 2-quinolones. nih.gov |
| Domino Reaction rsc.org | Copper Catalyst | Enaminones, 2-Halobenzaldehydes | Consists of aldol reaction, C-N bond formation, and elimination. rsc.org |
| Three-Component Cascade acs.org | Copper Catalyst | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Synthesizes quinoline-4-thiols with high regioselectivity. acs.org |
Iron is the most abundant and least toxic transition metal, making it an ideal candidate for developing sustainable catalytic processes. rsc.orgrsc.org Iron-catalyzed reactions have emerged as powerful and cost-effective alternatives to those using precious metals like palladium. rsc.orgchemistryviews.org
Several iron-catalyzed methods for quinoline and quinolinone synthesis have been reported. An intramolecular acceptorless dehydrogenative cyclization of amido-alcohols, catalyzed by an iron complex, provides access to various mono- and di-substituted quinolin-2(1H)-ones. rsc.org Similarly, a straightforward methodology for quinoline synthesis involves the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols using an air-stable iron catalyst, which liberates H₂ and H₂O as the only byproducts. rsc.orgrsc.org
Iron can also catalyze multi-component coupling reactions. A convenient synthesis of 2,4-disubstituted quinolines has been developed from the three-component reaction of aldehydes, amines, and styrenes, using inexpensive FeCl₃ as the catalyst and oxygen as the oxidant. chemistryviews.org Furthermore, a one-pot synthesis of 4-quinolones is possible through an iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones. organic-chemistry.org This process involves the in-situ oxidation of the alcohol or methyl arene to an aldehyde, followed by condensation, cyclization, and oxidation to form the quinolone ring. organic-chemistry.org
Table 3: Selected Iron-Catalyzed Reactions for Quinoline/Quinolinone Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Intramolecular Dehydrogenative Coupling rsc.org | Iron Complex | Amido-alcohols | Alternative to palladium-catalyzed coupling reactions. rsc.org |
| Acceptorless Dehydrogenative Coupling rsc.orgrsc.org | Air-stable Iron Catalyst | α-2-Aminoaryl alcohols, Secondary alcohols | Atom-economical; high functional group tolerance. rsc.orgrsc.org |
| Three-Component Coupling chemistryviews.org | FeCl₃ | Aldehydes, Amines, Styrenes | Uses oxygen as the oxidant; no hazardous byproducts. chemistryviews.org |
| Oxidative Coupling organic-chemistry.org | Fe(OTs)₃·6H₂O | Alcohols/Methyl arenes, 2-Amino phenyl ketones | One-pot synthesis tolerating various functional groups. organic-chemistry.org |
| Visible-Light Driven Decarboxylation mdpi.com | Fe(phen)Cl₃·H₂O | Quinoline, Alkyl carboxylic acids | Cleaner alternative to conventional heating for alkylation. mdpi.com |
Nanocatalysis in the Synthesis of Quinoline and Quinolinone Derivatives
Nanocatalysts offer significant advantages over conventional homogeneous and heterogeneous catalysts, including high surface area-to-volume ratios, enhanced reactivity, better selectivity, and improved stability. nih.govacs.orgtaylorfrancis.com Their ease of recovery and potential for reuse make them particularly suitable for developing green and sustainable synthetic protocols. acs.orgtandfonline.com
Various types of nanoparticles have been employed for the synthesis of quinolines and quinolinones. Copper-based nanocatalysts, including Cu, CuO, and supported Cu nanoparticles, have been investigated for a wide range of reactions. nih.gov For example, CuFe₂O₄ nanoparticles have been used to catalyze the reaction between 2-aminoaryl ketones and cyclic ketones in water, allowing for magnetic separation and reuse of the catalyst for multiple cycles. acs.org Similarly, silver nanoparticles immobilized on a silica-coated magnetite (Fe₃O₄@SiO₂-Ag) core have been used as a recyclable catalyst for the three-component synthesis of quinoline derivatives. nanomaterchem.com
The Friedländer annulation is a classic method for quinoline synthesis that has been significantly improved by the use of nanocatalysts. nih.govtandfonline.com Magnetite (Fe₃O₄) nanoparticles functionalized with an acidic ionic liquid serve as a highly efficient and reusable catalyst for the Friedländer reaction under solvent-free conditions. tandfonline.com Silica (B1680970) nanoparticles have also been shown to effectively catalyze the microwave-assisted Friedländer reaction between 2-aminoaryl ketones and carbonyl compounds, offering high yields in short reaction times under neutral conditions. scilit.com These examples highlight the potential of nanocatalysis to create more efficient and environmentally friendly synthetic routes to quinolinone derivatives. nih.govacs.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. thieme-connect.comnih.gov The use of microwave irradiation often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govbenthamdirect.com This technology is particularly effective for the synthesis of heterocyclic compounds like quinolones.
The synthesis of quinolinone derivatives from aniline derivatives and various carbonyl compounds (e.g., acetylene (B1199291) dicarboxylic esters, β-keto esters) can be achieved in short reaction times under microwave irradiation. thieme-connect.com This method allows coupling reactions to proceed under mild conditions, often with high selectivity. thieme-connect.com In some cases, microwave-assisted protocols enable one-pot syntheses that would be difficult to achieve with conventional heating. For example, a one-pot, three-component domino reaction for synthesizing functionalized quinolines from propargylated flavonoids, aldehydes, and anilines can be performed efficiently under solvent-free and microwave conditions. nih.gov
Microwave assistance is also compatible with various catalytic systems. The Friedländer synthesis of substituted quinolines can be conducted using an alumina-supported catalyst under microwave-assisted, solvent-free conditions. benthamdirect.com Furthermore, a one-pot synthesis of 2-(1H)-quinolinones from quinoline raw materials has been developed where microwave radiation promotes the reaction with an accelerator like ethyl chloroacetate, followed by nucleophilic addition with water. google.com The efficiency and speed of microwave-assisted synthesis make it an ideal tool for library synthesis and the rapid optimization of reaction conditions. nih.gov
Solvent-Free and Aqueous Medium Approaches in Quinolinone Synthesis
The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents in chemical processes. oup.com Consequently, synthetic methodologies that operate in aqueous media or under solvent-free conditions are highly desirable. researchgate.netresearchgate.net
Aqueous synthesis provides an environmentally benign alternative for constructing quinolinone scaffolds. An efficient methodology for synthesizing various functionalized quinolin-2(1H)-ones has been developed in water at ambient temperature, without the need for any base or organic solvent. researchgate.net This protocol features short reaction times, excellent yields, operational simplicity, and a reusable reaction medium. researchgate.net The Friedländer reaction can also be performed in an aqueous solution of an ionic liquid, using an enzyme like α-chymotrypsin as a biocatalyst, which demonstrates higher catalytic activity than in organic solvents. mdpi.com
Solvent-free reactions represent another important green chemistry approach. The Friedländer synthesis of polysubstituted quinolines can be effectively carried out at room temperature under solvent-free conditions using catalysts like tin(II) chloride dihydrate. oup.com This protocol avoids the use of hazardous acids or bases and simplifies the work-up procedure. oup.com Similarly, using caesium iodide as a catalyst under thermal, solvent-free conditions allows for the clean and efficient synthesis of quinoline derivatives from 2-aminoaryl ketones and various ketones. researchgate.net These solvent-free and aqueous methods not only reduce environmental impact but can also offer advantages in terms of cost, safety, and process efficiency. oup.comresearchgate.net
Photocatalytic and Electrochemical Methods for Quinolinone Construction
In recent years, photocatalytic and electrochemical methods have emerged as powerful and sustainable alternatives for the construction of quinolinone skeletons. These techniques often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.
Visible-light-induced reactions have been successfully employed for the synthesis of quinolinone derivatives. scite.aiacs.org For instance, a visible-light-promoted direct oxidative C-H amidation strategy has been developed to construct quinolinone structures. nih.gov This method involves the photocatalytic generation of amidyl radicals from simple amide precursors, which then undergo intramolecular C-H amidation. nih.gov Another innovative approach utilizes a photoinduced pericyclic cascade reaction to afford complex quinolinone derivatives. scite.airesearchgate.net These reactions can proceed through a sequence of steps, including [2+2] photocycloaddition and electrocyclization, offering excellent diastereoselectivity. scite.ai The use of visible light also allows for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides in a reagent-free and highly atom-economical manner. acs.org
Electrochemical synthesis provides another green and efficient avenue for quinolinone construction and functionalization. nih.govmdpi.com Electrochemical C-H activation has been utilized for the acylation of quinolines, which can be a precursor for quinolinone synthesis. researchgate.net This method employs a hydrogen atom transfer (HAT) catalyst to achieve C(sp²)–H acylation using alcohols as the acyl source under constant current electrolysis. researchgate.net Furthermore, electrochemical strategies have been developed for C-H functionalization and C-N bond formation, which are key steps in the assembly of heterocyclic compounds like quinolinones. nih.gov These methods offer a sustainable and scalable approach by avoiding the use of stoichiometric chemical oxidants. nih.gov For example, the electrochemical synthesis of quinazolinones, a related class of heterocycles, has been achieved through an I2-catalyzed tandem oxidation in aqueous solution, highlighting the potential of electrochemistry for complex heterocycle synthesis. nih.gov
Regioselective Functionalization and Substituent Introduction Strategies
The precise installation of substituents at specific positions of the quinolinone core is paramount for tuning the molecule's properties. The synthesis of 1,6-diethyl-3-tosylquinolin-4(1H)-one necessitates controlled methods for introducing the two ethyl groups and the tosyl group at the desired N1, C6, and C3 positions, respectively.
Strategies for Diethyl Group Introduction at N1 and C6 Positions
The introduction of an ethyl group at the N1 position of the quinolin-4(1H)-one scaffold is typically achieved through N-alkylation. This reaction generally involves the deprotonation of the nitrogen atom using a suitable base, followed by the addition of an ethylating agent such as ethyl iodide or diethyl sulfate. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation over O-alkylation.
Introducing an ethyl group at the C6 position is more challenging and often requires a multi-step approach, starting from a pre-functionalized aniline derivative. A common strategy involves employing an aniline with a substituent at the para-position that can be later converted to an ethyl group. For instance, a 4-bromoaniline (B143363) derivative can be used as a starting material in a classical quinolinone synthesis, such as the Gould-Jacobs reaction. The bromo group at the C6 position of the resulting quinolinone can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethyl-organometallic reagent to introduce the ethyl group.
Incorporation of the Tosyl Group at the C3 Position
The introduction of a tosyl (p-toluenesulfonyl) group at the C3 position of the quinolin-4(1H)-one ring is a key step in the synthesis of the target molecule. Several strategies can be envisioned for this transformation.
One approach involves the direct C-H sulfonylation of a pre-formed 1,6-diethylquinolin-4(1H)-one. This can be challenging due to the relatively unreactive nature of the C3-H bond. However, methods involving radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially achieve this transformation.
A more common and reliable strategy involves the construction of the quinolinone ring from precursors that already contain the tosyl group or a precursor to it. For example, a reaction between a 2-(tosylamino)benzoic acid derivative and a three-carbon building block can lead to the formation of the 3-tosylquinolin-4(1H)-one skeleton. One documented synthesis of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones starts from methyl 2-(tosylamino)benzoate, indicating that the tosyl group can be present on the aniline precursor.
Another potential method involves the reaction of quinoline N-oxides with sulfonyl chlorides. This has been shown to produce C3-sulfonate esters of quinolines in a one-pot reaction, where the sulfonyl chloride acts as both a sulfonylation and chlorination agent. acs.org While this method is for quinolines, it suggests a possible route for functionalizing the C3 position of a quinolinone precursor.
| Reagent/Method | Position of Tosylation | Comments |
| Methyl 2-(tosylamino)benzoate | N1 (precursor) | The tosyl group is introduced on the aniline nitrogen before ring formation. |
| Quinoline N-oxide and sulfonyl chloride | C3 | One-pot synthesis of C3-sulfonate esters of quinolines. acs.org |
One-Pot and Cascade Reaction Sequences for Multi-Substituted Quinolinones
One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several such strategies have been developed for the synthesis of multi-substituted quinolinones.
A facile one-pot synthesis of 3,4-diaryl-substituted quinolinones has been reported, which proceeds through the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides followed by an intramolecular 1,6-conjugate addition and oxidation sequence. researchgate.net This cascade reaction provides a divergent approach to structurally diverse quinolinones and highlights the utility of tosylamino-containing precursors. researchgate.net
Modular synthesis of functionalized 4-quinolones can be achieved via a radical cyclization cascade reaction of N-aryl-O-propargyl carbamates and carbon monoxide. scite.ai This method allows for the introduction of diverse substituents at the 2- and 3-positions. scite.ai
Tandem reactions, such as a one-pot, three-component reaction of heteroaromatic amines, methyl 2-formylbenzoate, and an isonitrile, have been developed for the efficient synthesis of structurally interesting and bioactive quinoline-based tetracycles. nih.gov The classical Friedländer reaction can also be performed in a one-pot manner, for example, by the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes followed by condensation with a ketone. nih.gov
Functionalization via Organometallic Reagents (e.g., Magnesiations)
Organometallic reagents, particularly organomagnesium compounds, are powerful tools for the regioselective functionalization of the quinoline and quinolinone nucleus. Directed ortho metalation (DoM) and halogen-magnesium exchange reactions are key strategies in this context.
The use of hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the direct and regioselective deprotonation (magnesiation) of the quinoline ring at various positions. acs.orgacs.org It has been demonstrated that successive magnesiations at the C2, C3, and C4 positions of the quinoline core can be achieved, enabling the introduction of different electrophiles in a controlled manner. acs.org This approach offers a high degree of flexibility for the synthesis of polyfunctionalized quinolines. acs.org
Halogen-magnesium exchange reactions provide another route to functionalized quinolinones. For instance, a bromo-substituted quinolinone can be treated with an alkylmagnesium reagent like i-PrMgCl·LiCl to generate a Grignard reagent in situ. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.
The combination of direct magnesiation and halogen-magnesium exchange reactions provides a versatile toolkit for the synthesis of highly substituted quinolines and, by extension, quinolinones. acs.org
Purification and Isolation Methodologies for Synthetic Products
The purification and isolation of the final quinolinone product and synthetic intermediates are critical steps to ensure the desired purity for subsequent reactions or final characterization. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability.
Crystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is crucial and is often determined empirically.
Column chromatography is a versatile and powerful purification technique for both solid and liquid compounds. It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are eluted with a mobile phase (a solvent or a mixture of solvents). The polarity of the solvent system is adjusted to achieve optimal separation.
Preparative thin-layer chromatography (TLC) can be used for the purification of small quantities of material. The crude mixture is applied as a band onto a TLC plate, which is then developed in a suitable solvent system. The band corresponding to the desired product is scraped off, and the compound is extracted from the adsorbent.
Distillation is employed for the purification of volatile liquid compounds. The choice between simple, fractional, or vacuum distillation depends on the boiling point of the compound and the presence of impurities with similar boiling points.
Following purification, the isolated product is typically dried under vacuum to remove any residual solvent. The purity and identity of the final compound are then confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Reactions Involving the Quinolinone Heterocycle
The quinolinone core of this compound is a robust aromatic system that can undergo a variety of transformations. The reactivity of this heterocyclic system is influenced by the electron-donating N-ethyl group and the electron-withdrawing tosyl group.
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzenoid ring of the quinolinone system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the ring. In the case of this compound, the C6-ethyl group is an activating, ortho-, para-director. wikipedia.orgchemistrytalk.org The rest of the heterocyclic system can be considered as a complex substituent. The amide functionality within the quinolinone ring is generally considered an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 5-Nitro- and 7-nitro-1,6-diethyl-3-tosylquinolin-4(1H)-one |
| Br₂/FeBr₃ (Bromination) | 5-Bromo- and 7-bromo-1,6-diethyl-3-tosylquinolin-4(1H)-one |
| SO₃/H₂SO₄ (Sulfonation) | 1,6-diethyl-3-tosyl-4-oxo-1,4-dihydroquinoline-5-sulfonic acid and 1,6-diethyl-3-tosyl-4-oxo-1,4-dihydroquinoline-7-sulfonic acid |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 5-Alkyl- and 7-alkyl-1,6-diethyl-3-tosylquinolin-4(1H)-one |
| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl- and 7-acyl-1,6-diethyl-3-tosylquinolin-4(1H)-one |
Note: The precise ratio of ortho and para products would depend on steric hindrance and specific reaction conditions.
Nucleophilic Substitution Reactions at the Quinolinone Core
Direct nucleophilic aromatic substitution on the quinolinone core is generally difficult due to the absence of a good leaving group. However, the carbonyl group at the C4 position is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.comyoutube.comlibretexts.org The reactivity of the C4-carbonyl is influenced by the electron-withdrawing tosyl group at the adjacent C3 position, which can enhance its electrophilicity.
Organometallic reagents such as Grignard reagents or organolithium compounds could potentially add to the C4-carbonyl, leading to the formation of a tertiary alcohol after acidic workup. researchgate.net Similarly, reducing agents like sodium borohydride (B1222165) could reduce the carbonyl to a secondary alcohol.
Table 2: Potential Nucleophilic Addition Reactions at the C4-Carbonyl
| Reagent | Intermediate | Final Product (after workup) |
| 1. R-MgBr2. H₃O⁺ | Magnesium alkoxide | 4-Alkyl-1,6-diethyl-4-hydroxy-3-tosyl-1,4-dihydroquinoline |
| 1. NaBH₄2. H₂O | Alkoxide | 1,6-diethyl-4-hydroxy-3-tosyl-1,2,3,4-tetrahydroquinoline |
Oxidation and Reduction Chemistry of the Quinolinone System
The quinolinone ring system can be susceptible to both oxidation and reduction, although the specific conditions required would depend on the nature of the substituents. The N-ethyl group could potentially be a site for oxidation. The benzenoid ring is generally resistant to oxidation except under harsh conditions that could lead to degradation of the molecule. nih.govyoutube.com
Reduction of the quinolinone system can lead to various products. Catalytic hydrogenation could potentially reduce the C2-C3 double bond and/or the C4-carbonyl group, leading to dihydro- or tetrahydroquinolinone derivatives. acs.org The choice of catalyst and reaction conditions would be crucial in determining the selectivity of the reduction.
Table 3: Potential Reduction Products of this compound
| Reagent | Potential Product(s) |
| H₂, Pd/C | 1,6-diethyl-3-tosyl-2,3-dihydroquinolin-4(1H)-one1,6-diethyl-3-tosyl-1,2,3,4-tetrahydroquinolin-4-ol |
| NaBH₄ | 1,6-diethyl-4-hydroxy-3-tosyl-1,2,3,4-tetrahydroquinoline |
| LiAlH₄ | More extensive reduction, potentially affecting the tosyl group as well. |
Palladium-Catalyzed Transformations of Quinolinones
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolinones. nih.govmdpi.com While the subject molecule lacks a halide for traditional cross-coupling reactions, palladium-catalyzed C-H activation has emerged as a viable strategy for the direct functionalization of quinolinone cores. mdpi.comyoutube.com
The C-H bonds at positions C2, C5, and C7 could potentially be targets for palladium-catalyzed C-H activation and subsequent coupling with various partners, such as aryl halides, boronic acids, or alkenes. The directing-group ability of the N-ethyl and the carbonyl oxygen could influence the regioselectivity of these transformations.
Table 4: Potential Palladium-Catalyzed C-H Functionalization Reactions
| Coupling Partner | Reaction Type | Potential Product(s) |
| Aryl Halide | Direct Arylation | 2-Aryl-, 5-Aryl-, or 7-Aryl-1,6-diethyl-3-tosylquinolin-4(1H)-one |
| Alkene | Heck-type Reaction | 2-Alkenyl-, 5-Alkenyl-, or 7-Alkenyl-1,6-diethyl-3-tosylquinolin-4(1H)-one |
| Organoboronic Acid | Suzuki-Miyaura-type C-H Coupling | 2-Aryl-, 5-Aryl-, or 7-Aryl-1,6-diethyl-3-tosylquinolin-4(1H)-one |
Transformations of the Tosyl Substituent
The tosyl group at the C3 position is a key functional handle that can undergo its own set of transformations.
Cleavage and Modification of the Sulfonyl Group
The N-tosyl group is a well-known protecting group for amines and can be cleaved under various conditions. researchgate.netlookchem.com Reductive cleavage is a common method for the removal of tosyl groups. Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide could potentially be employed to cleave the N-S bond, yielding the corresponding 3-aminoquinolinone derivative. organic-chemistry.org
Acidic or basic hydrolysis of the tosyl group is also possible, although this often requires harsh conditions that might affect other parts of the molecule. organic-chemistry.org
Table 5: Potential Methods for Cleavage of the Tosyl Group
| Reagent/Condition | Product |
| Na/NH₃(l) | 3-Amino-1,6-diethylquinolin-4(1H)-one |
| SmI₂ | 3-Amino-1,6-diethylquinolin-4(1H)-one |
| HBr, heat | 3-Amino-1,6-diethylquinolin-4(1H)-one (potential for side reactions) |
| NaH in DMF | Potential for detosylation has been reported for N-tosylindoles. lookchem.com |
Nucleophilic Displacement of the Tosyl Group (where applicable as a leaving group)
The tosyl (p-toluenesulfonyl) group at the C3 position of the quinolinone ring is an excellent leaving group, a property attributable to the ability of the resulting tosylate anion to delocalize its negative charge through resonance across the sulfonyl group. This characteristic renders the C3 carbon susceptible to attack by a wide range of nucleophiles, facilitating nucleophilic aromatic substitution (NAS) reactions. wikipedia.orgmasterorganicchemistry.com The reactivity of the substrate is further enhanced by the electron-withdrawing nature of the adjacent C4-carbonyl group, which polarizes the C3 carbon and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism. libretexts.orgyoutube.com
The substitution reaction proceeds via an initial attack of the nucleophile on the electron-deficient C3 carbon, followed by the departure of the tosylate group to restore the aromaticity of the heterocyclic ring. libretexts.org This pathway allows for the introduction of various functional groups at this position, making it a key strategy for the derivatization of the quinolinone scaffold. A diverse array of nucleophiles, including amines, thiols, alkoxides, and sources of azide (B81097) or cyanide, can be employed to displace the tosyl group, leading to a variety of 3-substituted quinolinone derivatives.
The table below illustrates potential nucleophilic displacement reactions for this compound based on established reactivity patterns of similar heteroaromatic tosylates. organic-chemistry.org
| Nucleophile | Reagent Example | Resulting Functional Group at C3 | Product Class |
|---|---|---|---|
| Amine | R-NH₂ (e.g., Aniline) | -NHR | 3-Aminoquinolin-4(1H)-one |
| Thiol | R-SH (e.g., Thiophenol) | -SR | 3-(Alkyl/Aryl)thioquinolin-4(1H)-one |
| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | -OR | 3-Alkoxyquinolin-4(1H)-one |
| Azide | NaN₃ (Sodium azide) | -N₃ | 3-Azidoquinolin-4(1H)-one |
| Cyanide | KCN (Potassium cyanide) | -CN | 4-Oxo-1,4-dihydroquinoline-3-carbonitrile |
Reactivity at the Diethyl Substituents
Reactions of the Alkyl Chains
The two ethyl groups, one attached to the nitrogen at position 1 (N-ethyl) and the other to the carbocyclic ring at position 6 (C-ethyl), offer additional sites for chemical modification. The reactivity of these groups is influenced by their position.
The C6-ethyl group, being attached to the aromatic benzene (B151609) ring, has a benzylic position (the CH₂ group) that is susceptible to radical halogenation or oxidation. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation conditions could lead to selective bromination at the benzylic carbon. Subsequent nucleophilic substitution of the resulting bromide would allow for further functionalization. Oxidation of the benzylic position could yield a ketone (6-acetyl derivative) or, under stronger conditions, a carboxylic acid (6-carboxy derivative).
The N1-ethyl group lacks the activation of a benzylic position. Its reactivity is more characteristic of a typical alkyl group, making it generally less susceptible to transformation under mild conditions compared to the C6-ethyl group. However, strong oxidizing agents could potentially lead to its cleavage or modification.
Stereochemical Considerations in Reactions Involving Diethyl Groups
Reactions involving the diethyl substituents can have significant stereochemical implications if a new chiral center is created. For example, if the benzylic carbon of the C6-ethyl group undergoes hydroxylation, a new stereocenter is formed. In the absence of a chiral influence (such as a chiral catalyst or reagent), the reaction would produce a racemic mixture of the (R) and (S) enantiomers.
Achieving stereoselectivity in such transformations would require the use of asymmetric synthesis methodologies. For instance, an asymmetric dihydroxylation using a chiral osmium catalyst could, in principle, lead to the formation of a diol with a specific stereochemistry. Similarly, stereospecific cross-coupling reactions, which have been developed for various alkyl electrophiles, could be envisioned if the ethyl group is first converted into a suitable leaving group. nih.gov The development of enantioselective radical reactions also presents a potential avenue for controlling the stereochemistry of functionalization at the benzylic position. researchgate.net
Annulation and Ring-Forming Reactions with this compound as a Precursor
The quinolinone scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems through annulation (ring-forming) reactions. rsc.org this compound can serve as a precursor in these transformations, utilizing the inherent reactivity of its structure.
One potential pathway involves the quinolinone acting as a dienophile in [4+2] cycloaddition reactions. The electron-deficient double bond between C2 and C3, activated by the tosyl and carbonyl groups, could react with a suitable diene to construct a new six-membered ring.
Alternatively, the C2 position, adjacent to the carbonyl group, could be deprotonated with a strong base to form a nucleophilic carbanion. This intermediate could then react with a bifunctional electrophile in a condensation-cyclization sequence. For example, reaction with an α,β-unsaturated ketone could lead to a Michael addition followed by an intramolecular aldol condensation, resulting in a new annulated ring. The well-known Friedländer annulation, which typically involves the reaction of a 2-aminoaryl ketone with a compound containing an activated methylene (B1212753) group, provides a conceptual basis for such cyclization strategies. tandfonline.com These approaches enable the construction of polycyclic systems with potential applications in materials science and medicinal chemistry. nih.govmdpi.comrsc.orgresearchgate.net
Fragmentation Pathways and Rearrangements Involving the Quinolinone Scaffold
The structural analysis of this compound, particularly through mass spectrometry, reveals characteristic fragmentation pathways and a propensity for molecular rearrangements.
Fragmentation Pathways: Under electron impact (EI) mass spectrometry, the molecular ion would be expected to undergo several predictable fragmentation reactions. wikipedia.org Key pathways include:
α-Cleavage: The ethyl groups can undergo α-cleavage (cleavage of the C-C bond adjacent to the ring). Loss of a methyl radical (•CH₃, 15 Da) from either ethyl group would result in a prominent fragment ion.
Loss of the Tosyl Group: The bond between C3 and the sulfur of the tosyl group can cleave, leading to the loss of a tosyl radical (•SO₂C₇H₇, 155 Da) or neutral p-toluenesulfinic acid, or fragmentation of the tosyl group itself (e.g., formation of a tolyl cation, m/z 91).
Ring Cleavage: The quinolinone ring itself can fragment. A characteristic loss for 4-quinolones is the elimination of a neutral carbon monoxide (CO, 28 Da) molecule from the C4-carbonyl group. libretexts.org
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could theoretically occur if a substituent with a γ-hydrogen were present.
The table below summarizes the predicted major fragment ions in the mass spectrum of this compound (Molecular Weight: 383.48 g/mol ).
| m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 383 | [M]⁺ | Molecular Ion |
| 368 | [M - CH₃]⁺ | α-Cleavage (loss of methyl from an ethyl group) |
| 355 | [M - C₂H₄]⁺ | Loss of ethene via rearrangement |
| 228 | [M - SO₂C₇H₇]⁺ | Cleavage and loss of tosyl radical |
| 155 | [SO₂C₇H₇]⁺ | Tosyl cation |
| 91 | [C₇H₇]⁺ | Tropylium/Tolyl cation from tosyl group |
Rearrangements: The quinoline scaffold can undergo various structural rearrangements, particularly under photochemical or acidic conditions. For example, quinoline N-oxides are known to rearrange upon photolysis to form benzoxazepines, which can then be converted to N-acylindoles under acidic conditions in a form of skeletal editing. bioengineer.orgnih.gov While the subject compound is not an N-oxide, related photochemical rearrangements involving the quinolinone core are plausible, potentially leading to ring expansion or contraction products. nih.gov Additionally, acid-catalyzed rearrangements, such as the Hofmann-Martius rearrangement, have been observed in related N-alkylated aromatic systems, suggesting that under certain conditions, migration of the N-ethyl group to the carbocyclic ring could occur. nih.gov
Elucidation of Reaction Pathways and Intermediate Formation
The formation of the this compound core likely proceeds through a multi-step synthetic sequence, characteristic of quinolinone synthesis. The Gould-Jacobs reaction, for instance, is a foundational method for creating the 4-quinolone ring system, typically involving the reaction of an aniline derivative with an ethoxymethylenemalonate derivative followed by thermal cyclization. nih.gov Modifications of this and other classical methods, such as the Camps cyclization, often form the basis for constructing complex quinolinones. nih.govmdpi.com
For the target molecule, a plausible pathway involves the condensation of 4-ethylaniline (B1216643) with a suitable three-carbon electrophile already bearing the tosyl group, followed by N-ethylation and cyclization. The precise sequence of these steps—cyclization before or after N-alkylation—would define the specific reaction pathway and the nature of the key intermediates.
While many quinolinone syntheses proceed through polar, ionic mechanisms, radical pathways offer alternative and powerful strategies for bond formation. libretexts.org Radical cascade reactions, in particular, have been explored for the construction of quinolin-2-one compounds and can be conceptually extended to 4-quinolone systems. benthamdirect.com Such mechanisms are typically initiated by the generation of a radical species, which then undergoes a series of intramolecular or intermolecular reactions to build the heterocyclic core. youtube.com
In the context of this compound, a hypothetical radical pathway could involve the radical-initiated cyclization of an N-substituted acrylamide (B121943) precursor. The initiation step would generate a radical that could add to the aromatic ring, followed by subsequent steps to form the quinolinone core. However, the introduction of the C3-tosyl group via a radical mechanism is less common, as these groups are typically installed through nucleophilic or electrophilic pathways.
Cascade and tandem reactions are highly efficient methods for constructing complex molecules like quinolinones from simple precursors in a single operation, minimizing waste and improving atom economy. rsc.org These processes involve a sequence of intramolecular reactions where the product of one step is the substrate for the next. researchgate.net Palladium-catalyzed cycloisomerization and other tandem strategies have been developed for the synthesis of polycyclic quinolinone skeletons. acs.org
A plausible cascade approach to this compound could begin with a catalyzed coupling reaction to form a key intermediate, which then spontaneously undergoes cyclization to yield the quinolinone ring. For example, a palladium-catalyzed carbonylative Sonogashira cross-coupling could form an alkyne intermediate that subsequently cyclizes to the 4-quinolone. nih.govmdpi.com Such a process integrates multiple bond-forming events into a single, efficient sequence.
The synthesis of substituted quinolinones is often reliant on transition-metal catalysis, with metals such as palladium, copper, rhodium, and nickel playing pivotal roles. mdpi.comdntb.gov.uaorganic-chemistry.org Catalysts are crucial for activating substrates, facilitating bond formation, and controlling the regioselectivity and stereoselectivity of reactions. For instance, copper catalysts are frequently used in C-N and C-C bond-forming reactions that can be applied to quinolinone synthesis. nih.govnih.gov
The choice of ligand is equally critical, as it modulates the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. In a potential synthesis of this compound, a palladium catalyst paired with a specific phosphine (B1218219) ligand could be employed to control the regioselectivity of a key cross-coupling or annulation step, ensuring the desired substitution pattern on the quinolinone core.
| Catalyst System Component | Plausible Role in Synthesis | Relevant Precedent |
| Palladium(0) complexes | Catalyzes cross-coupling reactions (e.g., Sonogashira, Heck) to build the quinolinone precursor. | Formation of alkyne intermediates for subsequent cyclization. mdpi.com |
| Copper(I/II) salts | Mediate C-H activation, amination, or cyclization steps. | Used in direct amination and alkylation of quinoline N-oxides. nih.gov |
| Phosphine Ligands (e.g., BINAP) | Control regioselectivity and enantioselectivity in asymmetric catalysis. | Employed in cascade reactions for fused N-heterocycles. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Serve as ligands for transition metals or as organocatalysts for cyclization reactions. | Catalyzes the synthesis of quinolin-4-ones from aldehydes. nih.gov |
Kinetic Studies for Reaction Rate Determination
While specific kinetic data for the formation of this compound is not available, a kinetic study would likely involve monitoring the consumption of reactants and the formation of products over time using techniques like NMR spectroscopy or chromatography. Such an analysis would help to optimize reaction conditions (temperature, concentration, catalyst loading) and provide insight into the transition state of the rate-limiting step. For related dihydroquinolines, kinetic data has been obtained for rotational barriers using variable temperature NMR. nih.gov
Stereochemical Analysis of Reaction Mechanisms
Stereochemical analysis provides crucial information about the three-dimensional arrangement of atoms in intermediates and transition states. While this compound itself is achiral, the introduction of chiral centers during its synthesis or subsequent reactions would necessitate stereochemical control. Enantioselective methods for the synthesis of related quinolinone structures have been developed, often employing chiral catalysts or auxiliaries. nih.govnih.gov
For example, a stereoselective reduction of the 4-keto group or an asymmetric addition to the C2-C3 double bond would lead to chiral derivatives. The stereochemical outcome of such reactions would depend on the mechanism, with factors like steric hindrance and the geometry of the catalyst-substrate complex dictating which stereoisomer is formed preferentially. Stereoselective synthesis of related tetrahydroquinoline derivatives has been achieved through diastereoselective reduction followed by a Mitsunobu reaction to invert stereochemistry. researchgate.net
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for corroborating proposed reaction mechanisms. DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products, allowing for the mapping of a complete potential energy surface for a reaction. This information helps to identify the most likely reaction pathway.
For the formation of this compound, computational studies could be used to:
Evaluate the feasibility of different cyclization pathways (e.g., radical vs. polar).
Predict the regioselectivity of substitution reactions.
Explain the role of the catalyst and ligands in lowering activation barriers.
Assess the stability of various intermediates.
Computational studies have been successfully applied to investigate the stability of related 3,4-dihydroquinolin-2(1H)-one derivatives and to support proposed mechanisms in the synthesis of other heterocyclic systems. nih.govnih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques for 1,6 Diethyl 3 Tosylquinolin 4 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F) for Structural Characterization
To characterize 1,6-diethyl-3-tosylquinolin-4(1H)-one, one-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR (if a fluorine-containing variant were of interest), would be essential.
¹H NMR would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (providing the ratio of protons), and coupling constants (revealing neighboring protons).
¹³C NMR would identify the number of unique carbon atoms and their chemical environments, distinguishing between aromatic, aliphatic, and carbonyl carbons.
Hypothetical ¹H NMR Data for this compound: Without experimental data, a hypothetical data table cannot be generated.
Hypothetical ¹³C NMR Data for this compound: Without experimental data, a hypothetical data table cannot be generated.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are critical for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the ethyl groups and the quinolinone ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as the tosyl group to the quinolinone core and the ethyl groups to their respective positions.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.
Advanced NMR Pulse Sequences for Specific Structural Features
For more complex structural aspects, advanced NMR pulse sequences could be employed. Techniques such as selective 1D NOE or TOCSY (Total Correlation Spectroscopy) could further probe spatial proximities and extended spin systems within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of this compound.
Hypothetical HRMS Data for this compound: Without experimental data, a hypothetical data table cannot be generated.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Analysis of these fragments would help to confirm the connectivity of the diethyl, tosyl, and quinolinone components. Common fragmentation patterns would likely involve the loss of the tosyl group, cleavage of the ethyl chains, and characteristic breakdowns of the quinolinone ring system.
X-ray Crystallography for Solid-State Molecular Structure Determination
Crystal Growth Strategies for this compound
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. For a novel compound like this compound, several crystallization techniques would be systematically explored:
Slow Evaporation: A solution of the compound would be prepared in a suitable solvent (e.g., ethanol (B145695), acetone, or a mixture of solvents) and allowed to evaporate slowly at room temperature. This is often the simplest and most effective method.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution can induce crystallization.
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.
Diffraction Data Collection and Processing Methodologies
Once a suitable crystal is obtained, it would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected on a detector. The data collection process involves rotating the crystal to capture a complete sphere of diffraction data. This raw data would then be processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement Techniques
The processed diffraction data would be used to solve the crystal structure. Direct methods or Patterson methods are commonly used to determine the initial phases of the structure factors, leading to an initial electron density map. This map allows for the identification of the positions of the atoms in the molecule. The initial model of the structure would then be refined using least-squares methods to minimize the difference between the observed and calculated structure factors. This iterative process improves the atomic coordinates and thermal parameters, resulting in a final, highly accurate molecular structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
The expected vibrational frequencies for key functional groups in this compound are summarized in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O (Quinolinone) | 1650-1690 | 1650-1690 |
| S=O (Sulfonyl) | 1300-1350 (asymmetric), 1140-1180 (symmetric) | 1300-1350 (asymmetric), 1140-1180 (symmetric) |
| C-N (Aromatic) | 1310-1360 | Not prominent |
| C-H (Aromatic) | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 | 2850-2960 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The quinolinone and tosyl groups in this compound constitute the primary chromophores. The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, would be expected to show absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these absorption bands would provide insights into the extent of conjugation and the electronic structure of the molecule.
| Transition | Expected Wavelength Range (nm) |
| π → π | 250-350 |
| n → π | > 300 |
Computational and Theoretical Chemistry Studies on 1,6 Diethyl 3 Tosylquinolin 4 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is widely applied to quinolinone derivatives to understand their stability, reactivity, and electronic characteristics. scirp.orgnih.gov For 1,6-diethyl-3-tosylquinolin-4(1H)-one, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to ensure accurate results. scirp.orgnih.gov
The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity, including ionization potential, electron affinity, electronegativity, and chemical hardness. materialsciencejournal.org
Table 1: Representative Quantum Chemical Descriptors Derived from FMO Analysis Note: These values are illustrative for a complex heterocyclic system and would be specifically calculated for this compound using DFT.
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -2.0 eV | Energy of the lowest available electron orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 2.0 eV | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 4.25 eV | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV | Measures resistance to change in electron distribution. materialsciencejournal.org |
Before calculating other properties, the molecular geometry of this compound must be optimized to find its most stable three-dimensional structure (i.e., the lowest energy conformation). DFT methods are used to perform this optimization, yielding precise bond lengths, bond angles, and dihedral angles. nih.gov For a flexible molecule with rotatable bonds, such as the ethyl groups at positions 1 and 6 and the tosyl group at position 3, a conformational analysis is necessary to identify the global energy minimum among various possible spatial arrangements.
DFT is instrumental in mapping the potential energy surface of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or tautomerization. By calculating the energies of reactants, products, reaction intermediates, and transition states, a complete reaction profile can be constructed. This analysis provides the activation energy, which is crucial for understanding reaction kinetics and mechanism. For instance, the tautomerization between the keto form (quinolin-4(1H)-one) and the enol form (quinolin-4-ol) can be studied, with DFT used to determine the relative stability of the two tautomers and the energy barrier for the interconversion. scirp.orgnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation models the atomic motions of the molecule by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Calculated chemical shifts for a set of possible structures can be compared against experimental data to determine the correct structure or conformation in solution. d-nb.info The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are hypothetical values for this compound, demonstrating the typical accuracy of DFT-based predictions.
| Atom/Position | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H (C2) | 8.15 | 8.20 | -0.05 |
| H (C5) | 7.88 | 7.92 | -0.04 |
| C (C4, C=O) | 177.2 | 178.0 | -0.8 |
| C (C9) | 140.5 | 141.2 | -0.7 |
Vibrational Frequencies : DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model. This allows for the confident assignment of vibrational modes observed in experimental spectra, such as the characteristic C=O stretching frequency of the quinolinone ring or the S=O stretches of the tosyl group.
Quantum Chemical Characterization of Aromaticity and Tautomerism in Quinolinone Systems
Tautomerism : The 4-quinolinone core exists in a tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) (enol) form. Computational studies have shown that for the parent 4-quinolinone, the keto form is significantly more stable than the enol form. scirp.org DFT calculations can precisely quantify the energy difference between these tautomers for substituted systems like this compound, taking into account electronic and steric effects from the substituents as well as solvent effects. researchgate.netbeilstein-journals.org
Aromaticity : Aromaticity is a fundamental concept related to stability and reactivity. The aromaticity of the fused rings in the quinolinone system can be quantitatively assessed using magnetic criteria, most commonly the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at the center of each ring; a large negative value indicates significant aromatic character, while a value near zero or positive suggests non-aromatic or anti-aromatic character, respectively. researchgate.net These calculations can reveal how the keto group in the pyridinone ring influences the aromaticity of both the carbocyclic (benzene) and heterocyclic rings.
Future Research Directions and Advanced Methodological Developments in Quinolinone Chemistry
Development of Novel and Highly Efficient Synthetic Protocols for Quinolinone Synthesis
The development of novel synthetic protocols for quinolinone synthesis is driven by the need for efficiency, sustainability, and access to diverse substitution patterns. Modern synthetic strategies are moving beyond classical condensation reactions to incorporate cutting-edge technologies that offer improved yields, milder reaction conditions, and greater atom economy.
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electro-organic synthesis are emerging as powerful tools for the construction of the quinolinone core. researchgate.net These methods utilize photons or electrons to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents or high temperatures. For instance, a photocatalytic approach to quinolin-2(1H)-ones from quinoline-N-oxides has been reported, offering a reagent-free and highly atom-economical route. tandfonline.com Similarly, solar-driven photocatalytic and electrochemical carbonylation-cyclization systems are being developed to overcome the reliance on high-pressure carbon monoxide gas, a common but hazardous reagent in traditional carbonylation reactions. researchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. researchgate.netmdpi.com The small reaction volumes and excellent heat and mass transfer in flow reactors allow for the use of highly reactive intermediates and exothermic reactions that are difficult to manage in batch processes. A continuous photochemical process has been developed for the synthesis of quinolines, which can be telescoped with subsequent reactions like hydrogenation to produce tetrahydroquinolines in a highly efficient manner. researchgate.net This technology is also being applied to the synthesis of 3-substituted quinolines, demonstrating its versatility. nih.gov
C-H Activation: Direct C-H bond activation and functionalization have revolutionized the synthesis of complex molecules by allowing for the modification of the quinolinone scaffold at late stages. nih.govglobalresearchonline.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Transition-metal-catalyzed C-H activation has been extensively explored for the regioselective functionalization of quinolines and their N-oxides at various positions. globalresearchonline.netacs.orgnih.gov
A hypothetical, yet plausible, modern synthetic route to 1,6-diethyl-3-tosylquinolin-4(1H)-one could involve a multi-step sequence leveraging some of these advanced methodologies. For instance, a C-H activation approach could be envisioned for the introduction of the ethyl group at the C6 position of a pre-formed quinolinone core, followed by a regioselective tosylation at the C3 position.
| Methodology | Key Features | Typical Catalysts/Reagents | Advantages | Representative Reference |
|---|---|---|---|---|
| Photocatalysis | Visible-light mediated, mild conditions | Organic dyes, Iridium or Ruthenium complexes | High atom economy, sustainable, avoids harsh reagents | researchgate.nettandfonline.com |
| Flow Chemistry | Continuous processing, enhanced safety and control | Immobilized catalysts, microreactors | Scalable, rapid optimization, safe handling of hazardous intermediates | researchgate.netmdpi.comnih.gov |
| C-H Activation | Direct functionalization of C-H bonds | Palladium, Rhodium, Copper, Cobalt catalysts | Step-economical, late-stage functionalization | nih.govglobalresearchonline.netresearchgate.net |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
Beyond the synthesis of the quinolinone core, contemporary research is focused on uncovering novel reactivity patterns and chemical transformations of this versatile scaffold. This includes its participation in cycloaddition reactions, undergoing ring-opening or rearrangement, and serving as a platform for late-stage functionalization.
Cycloaddition Reactions: The quinolinone ring, with its embedded enone functionality, can participate in various cycloaddition reactions to construct complex polycyclic architectures. For example, dearomative cycloadditions of quinolines with alkenes, mediated by photochemistry, provide access to three-dimensional structures that are of interest in medicinal chemistry. researchgate.netmdpi.com The Diels-Alder reaction of quinolinone-derived dienes has been explored as a potential route to dimeric quinoline (B57606) alkaloids. nih.gov Furthermore, the pyridone moiety of highly activated nitro-substituted 1-methyl-2-quinolones can undergo cycloaddition with electron-rich alkenes, demonstrating the tunability of the quinolinone's reactivity. nih.gov
Late-Stage Functionalization: The ability to introduce functional groups into a complex molecule at a late stage is highly desirable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. researchgate.net C-H functionalization is a key strategy in this regard, allowing for the direct modification of the quinolinone scaffold at various positions, often with high regioselectivity. acs.orgelsevierpure.com For a molecule like this compound, late-stage functionalization could potentially be used to introduce further diversity by modifying the ethyl groups or the aromatic ring.
Advancements in Asymmetric Synthesis of Chiral Quinolinone Derivatives
The synthesis of enantiomerically pure quinolinone derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Recent advancements in asymmetric catalysis have provided powerful tools for the construction of chiral quinolinone scaffolds.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for transition metals. For instance, diphenylprolinol TMS ether has been used to catalyze the cascade reaction of aldehydes with 2-amino-β-nitrostyrenes to afford chiral tetrahydroquinolines with excellent diastereo- and enantioselectivities. globalresearchonline.net
Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for a variety of asymmetric transformations. In the context of quinolinone synthesis, transition-metal catalysis has been employed for asymmetric allylation reactions and cycloadditions. acs.org The design of chiral ligands containing quinoline motifs has also been a fruitful area of research, leading to the development of highly effective catalysts for a range of asymmetric reactions. nih.govnih.gov
Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Biocatalytic and chemoenzymatic approaches are increasingly being explored for the synthesis of chiral quinolines and quinolones. tandfonline.comnih.gov For example, monoamine oxidase (MAO-N) has been used for the biotransformation of tetrahydroquinolines to the corresponding quinolines, while a chemoenzymatic cascade involving horseradish peroxidase (HRP) has been developed for the synthesis of 2-quinolones. researchgate.net An aldolase (B8822740) has also been repurposed for the chemoenzymatic synthesis of quinaldic acids, demonstrating the potential of enzymes to catalyze reactions not found in nature. researchgate.net
| Catalytic System | Key Features | Example Catalyst/Enzyme | Advantages | Representative Reference |
|---|---|---|---|---|
| Organocatalysis | Metal-free, mild conditions | Chiral amines, prolinol ethers | Environmentally benign, avoids metal contamination | globalresearchonline.net |
| Transition-Metal Catalysis | High efficiency and turnover numbers | Chiral Rhodium, Palladium, Copper complexes | Broad substrate scope, high enantioselectivities | acs.org |
| Biocatalysis | High stereo- and regioselectivity, aqueous media | Monoamine oxidase (MAO-N), Horseradish peroxidase (HRP), Aldolases | Sustainable, operates under mild conditions | researchgate.nettandfonline.comresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Quinolinones
Design of Chemically Diverse Quinolinone Libraries for Exploratory Chemical Biology
The exploration of the biological activities of quinolinone derivatives often requires the synthesis and screening of large libraries of compounds. Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the generation of such libraries. nih.govacs.orgnih.gov
DOS aims to create collections of structurally diverse and complex molecules from a common starting material. iipseries.org In the context of quinolinone chemistry, this could involve the use of a common quinolinone core, which is then elaborated with a variety of functional groups and appendages to explore a wide range of chemical space. Combinatorial chemistry, particularly through techniques like split-and-mix synthesis, allows for the rapid, parallel synthesis of large numbers of individual quinolinone derivatives. fiveable.mefortunepublish.com These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities.
Multi-Scale Computational Modeling for Complex Quinolinone Systems
Computational modeling has become an indispensable tool for understanding the structure, properties, and reactivity of molecules at the atomic and molecular level. For quinolinone systems, multi-scale modeling approaches, ranging from quantum mechanics (QM) to molecular mechanics (MM) and molecular dynamics (MD) simulations, provide valuable insights that can guide synthetic efforts and the design of new functional molecules.
Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict the regioselectivity of reactions, and calculate the electronic and spectroscopic properties of quinolinone derivatives. acs.orgnih.govnih.govrsc.org For example, DFT studies have been used to elucidate the mechanism of the C8-selective C-H arylation of quinoline N-oxides. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of quinolinone derivatives and their interactions with biological macromolecules, such as proteins and nucleic acids. researchgate.netnih.govmdpi.comnih.gov This is particularly useful in drug design for understanding the binding modes of quinolinone-based inhibitors and for predicting their binding affinities. nih.govnih.govnih.gov
By combining these computational approaches, researchers can gain a comprehensive understanding of quinolinone systems, from their fundamental reactivity to their behavior in complex biological environments. This knowledge can then be used to design new quinolinone derivatives with tailored properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
